Cas no 1222094-28-1 (2-(4-Bromophenyl)quinazoline)

2-(4-Bromophenyl)quinazoline 化学的及び物理的性質
名前と識別子
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- 2-(4-BROMOPHENYL)QUINAZOLINE
- 2-(4-Bromophenyl)quinazoline
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- インチ: 1S/C14H9BrN2/c15-12-7-5-10(6-8-12)14-16-9-11-3-1-2-4-13(11)17-14/h1-9H
- InChIKey: VNAVDRAEEFUSOQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C1=NC=C2C=CC=CC2=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 251
- トポロジー分子極性表面積: 25.8
2-(4-Bromophenyl)quinazoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM206106-1g |
2-(4-Bromophenyl)quinazoline |
1222094-28-1 | 97% | 1g |
$547 | 2021-08-04 | |
Alichem | A189011217-1g |
2-(4-Bromophenyl)quinazoline |
1222094-28-1 | 97% | 1g |
$652.96 | 2023-09-03 | |
Chemenu | CM206106-1g |
2-(4-Bromophenyl)quinazoline |
1222094-28-1 | 97% | 1g |
$*** | 2023-04-03 |
2-(4-Bromophenyl)quinazoline 関連文献
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Huamin Wang,Hui Chen,Ya Chen,Guo-Jun Deng Org. Biomol. Chem. 2014 12 7792
2-(4-Bromophenyl)quinazolineに関する追加情報
Comprehensive Overview of 2-(4-Bromophenyl)quinazoline (CAS No. 1222094-28-1): Properties, Applications, and Research Insights
2-(4-Bromophenyl)quinazoline (CAS No. 1222094-28-1) is a specialized organic compound belonging to the quinazoline derivatives family, which has garnered significant attention in pharmaceutical and materials science research. Characterized by its bromophenyl substituent, this compound exhibits unique electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive molecules and advanced materials. Its molecular formula, C14H9BrN2, reflects a balanced structure that facilitates diverse chemical modifications, aligning with modern demands for drug discovery and functional material design.
Recent trends in medicinal chemistry highlight the growing interest in quinazoline-based scaffolds due to their proven efficacy in targeting kinases and other enzymatic pathways. Researchers frequently search for "2-(4-Bromophenyl)quinazoline synthesis" or "CAS 1222094-28-1 applications," underscoring its relevance in developing anticancer agents and anti-inflammatory drugs. The compound’s 4-bromophenyl moiety enhances its binding affinity to biological targets, a feature exploited in high-throughput screening campaigns. Additionally, its role in OLED materials and photocatalysts has been explored, addressing the surge in demand for sustainable energy solutions.
From a synthetic perspective, 2-(4-Bromophenyl)quinazoline is typically prepared via cyclocondensation reactions involving 2-aminobenzophenones or anthranilic acid derivatives. Optimized protocols emphasize atom economy and green chemistry principles, responding to industry priorities for eco-friendly synthesis. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for verifying its purity, a key concern for laboratories focusing on preclinical studies or material characterization.
The compound’s stability under ambient conditions and compatibility with common organic solvents (e.g., DMSO, THF) further broaden its utility. Discussions in scientific forums often revolve around "1222094-28-1 solubility" or "quinazoline derivatives in drug delivery," reflecting its adaptability in nanotechnology applications. Notably, its fluorescence properties have been leveraged in bioimaging probes, aligning with the rise of theranostic platforms in precision medicine.
In conclusion, 2-(4-Bromophenyl)quinazoline (CAS No. 1222094-28-1) stands at the intersection of cutting-edge research and industrial innovation. Its multifaceted applications—from small-molecule therapeutics to optoelectronic devices—demonstrate its versatility. As the scientific community continues to explore structure-activity relationships and scalable production methods, this compound remains a pivotal tool in addressing global challenges in healthcare and renewable energy.
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